molecular formula C36H49NOP2S B12083507 (R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12083507
M. Wt: 605.8 g/mol
InChI Key: NSZNZJQIBJWIOZ-MPDQCYFASA-N
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Description

®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound. It is notable for its chiral centers and its application in asymmetric synthesis, particularly in catalytic processes. The compound’s structure includes both phosphanyl and sulfinamide functional groups, which contribute to its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Phosphanyl Groups: The initial step often involves the preparation of the phosphanyl groups. This can be achieved through the reaction of chlorophosphines with appropriate phenyl derivatives under inert conditions to prevent oxidation.

    Introduction of the Sulfinamide Group: The sulfinamide group is introduced via a reaction between a sulfinyl chloride and an amine. This step requires careful control of temperature and pH to ensure the desired stereochemistry.

    Coupling Reactions: The final step involves coupling the phosphanyl and sulfinamide intermediates. This is typically done using a palladium-catalyzed cross-coupling reaction, which requires precise control of reaction conditions such as temperature, solvent, and catalyst concentration.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl groups, forming phosphine oxides.

    Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where the phosphanyl or sulfinamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

    Oxidation: Phosphine oxides and sulfoxides.

    Reduction: Amines and secondary phosphines.

    Substitution: Various substituted phosphines and sulfinamides.

Scientific Research Applications

Chemistry

The compound is widely used in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its ability to induce chirality makes it valuable in the production of pharmaceuticals and fine chemicals.

Biology

In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.

Medicine

The compound’s chiral nature makes it a potential candidate for drug development, particularly in the synthesis of enantiomerically pure drugs.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials, where precise control over molecular structure is required.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with metal centers in catalytic processes. The phosphanyl groups act as ligands, binding to metal atoms and facilitating various chemical transformations. The sulfinamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the overall reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide: Similar structure but lacks the dicyclohexylphosphanyl group.

    ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

Uniqueness

The presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups in ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide provides unique steric and electronic properties. This makes it particularly effective in asymmetric catalysis, offering higher selectivity and efficiency compared to similar compounds.

Properties

Molecular Formula

C36H49NOP2S

Molecular Weight

605.8 g/mol

IUPAC Name

N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3/t34-,41?/m1/s1

InChI Key

NSZNZJQIBJWIOZ-MPDQCYFASA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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